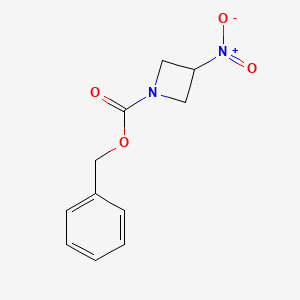

Benzyl 3-nitroazetidine-1-carboxylate

Description

Overview of Azetidine (B1206935) Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry

Azetidines are a class of saturated heterocyclic organic compounds containing a four-membered ring with three carbon atoms and one nitrogen atom. bldpharm.com In the landscape of nitrogen-containing heterocycles, azetidines occupy a unique position, bridging the high reactivity and instability of three-membered aziridines with the greater stability and conformational flexibility of five-membered pyrrolidines. researchgate.netnbinno.com This intermediate reactivity, largely governed by significant ring strain, makes them amenable to a variety of ring-opening and functionalization reactions, providing access to a diverse array of acyclic and heterocyclic structures. rsc.org

In medicinal chemistry, the azetidine scaffold is considered a "privileged" structure. lifechemicals.com Its incorporation into drug candidates can lead to improved physicochemical properties such as metabolic stability, solubility, and lipophilicity. The rigid nature of the azetidine ring can also help to lock a molecule into a bioactive conformation, enhancing its binding affinity to biological targets. medwinpublishers.comnih.gov Consequently, azetidine-containing compounds have found applications in a wide range of therapeutic areas, including as antibacterial, anticancer, and antiviral agents. researchgate.netsmolecule.com

Structural Characteristics of the Azetidine Ring System and its Chemical Implications

The azetidine ring is characterized by significant angle and torsional strain, with a ring strain energy of approximately 25.4 kcal/mol. researchgate.net This inherent strain is a key determinant of its chemical reactivity. The bond angles within the ring are compressed relative to the ideal tetrahedral angle of 109.5°, leading to a puckered conformation. This puckering is a dynamic process, and the ring can rapidly interconvert between different puckered forms.

The presence of the nitrogen atom within the four-membered ring introduces a site of basicity and nucleophilicity. The lone pair of electrons on the nitrogen can participate in a variety of chemical transformations, including alkylation, acylation, and coordination to metal centers. The strain within the ring also makes the C-N and C-C bonds susceptible to cleavage under certain conditions, enabling a range of ring-opening reactions that are synthetically useful. researchgate.netrsc.org For instance, nucleophilic attack at a carbon atom adjacent to the nitrogen can lead to regioselective ring opening, providing access to functionalized acyclic amines.

Strategic Importance of 3-Substituted Azetidines in Chemical Research and as Privileged Scaffolds

Among the various derivatives of azetidine, those substituted at the 3-position are of particular strategic importance in chemical research and drug discovery. The introduction of a substituent at this position allows for the precise control of the molecule's three-dimensional shape and the introduction of specific functional groups that can interact with biological targets.

The 3-position of the azetidine ring is readily accessible for functionalization, and a wide variety of substituents can be introduced, including aryl, alkyl, and heteroatom-containing groups. This versatility allows for the creation of diverse libraries of 3-substituted azetidines for screening in drug discovery programs. The presence of a substituent at the 3-position can also influence the conformational preferences of the azetidine ring, further expanding the chemical space that can be explored.

Justification for Focused Research on Benzyl (B1604629) 3-nitroazetidine-1-carboxylate as a Key Intermediate and Building Block

Benzyl 3-nitroazetidine-1-carboxylate is a particularly valuable synthetic intermediate due to the unique combination of its structural features: the azetidine core, the benzyl carbamate (B1207046) protecting group, and the 3-nitro substituent.

The Azetidine Core: As previously discussed, the strained four-membered ring provides a rigid scaffold that is desirable in medicinal chemistry.

The Benzyl Carbamate Protecting Group: The nitrogen atom of the azetidine ring is protected as a benzyl carbamate. This protecting group is stable under a variety of reaction conditions but can be readily removed by hydrogenolysis, a mild and efficient deprotection method. This allows for the late-stage functionalization of the azetidine nitrogen.

The 3-Nitro Substituent: The nitro group is a versatile functional group in organic synthesis. It is strongly electron-withdrawing, which can influence the reactivity of the azetidine ring. More importantly, the nitro group can be transformed into a wide range of other functional groups. For example, it can be reduced to an amine, which can then be further functionalized. It can also participate in various carbon-carbon bond-forming reactions, such as the Henry reaction. The presence of the nitro group opens up a vast array of possibilities for the elaboration of the azetidine scaffold.

The combination of these three features makes this compound a highly versatile building block for the synthesis of complex, biologically active molecules. Its strategic importance lies in its ability to serve as a precursor to a wide variety of 3-substituted azetidines with diverse functionalities, making it a cornerstone in the construction of novel chemical entities for drug discovery and development.

Structure

2D Structure

Properties

IUPAC Name |

benzyl 3-nitroazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(12-6-10(7-12)13(15)16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDXAMNVYGFSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Benzyl 3 Nitroazetidine 1 Carboxylate

Routes to Azetidine (B1206935) Core Precursors

The journey towards the target molecule begins with the preparation of a suitably protected and activated 3-azetidinol derivative. The benzyl (B1604629) carbamate (B1207046) (Cbz) group is a common choice for protecting the azetidine nitrogen due to its stability and orthogonal removal conditions.

The initial step involves the N-protection of the commercially available 3-hydroxyazetidine hydrochloride. This is typically achieved through a Schotten-Baumann reaction, where the amine hydrochloride is treated with benzyl chloroformate in the presence of a base. The base, often an inorganic carbonate like sodium bicarbonate or an organic amine such as triethylamine, neutralizes the hydrochloric acid formed during the reaction, facilitating the nucleophilic attack of the azetidine nitrogen onto the carbonyl group of benzyl chloroformate.

The reaction is generally performed in a biphasic system of water and an organic solvent like dichloromethane (DCM) or diethyl ether, ensuring that both the starting material and the reagent are sufficiently soluble. This protection step is crucial as it prevents side reactions involving the nitrogen atom in subsequent functionalization steps.

Table 1: Reaction Parameters for N-Cbz Protection of 3-hydroxyazetidine

| Parameter | Description |

|---|---|

| Starting Material | 3-hydroxyazetidine hydrochloride |

| Reagent | Benzyl chloroformate (Cbz-Cl) |

| Base | Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) |

| Solvent System | Dichloromethane/Water or similar biphasic system |

| Product | Benzyl 3-hydroxyazetidine-1-carboxylate |

To facilitate nucleophilic substitution at the C3 position, the hydroxyl group of Benzyl 3-hydroxyazetidine-1-carboxylate must be converted into a better leaving group. One of the most effective leaving groups is the trifluoromethylsulfonyl (triflate) group. The triflation is accomplished by reacting the alcohol with trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl) in an inert solvent, such as dichloromethane. The reaction requires a non-nucleophilic base, typically pyridine or 2,6-lutidine, to scavenge the triflic acid byproduct. The process is usually conducted at low temperatures (e.g., -78 °C to 0 °C) to prevent decomposition and side reactions. The resulting triflate is a highly reactive intermediate, primed for substitution.

An alternative to triflation is the conversion of the alcohol to an alkyl iodide. This transformation can be achieved under Appel-type conditions. A specific method involves treating Benzyl 3-hydroxyazetidine-1-carboxylate with triphenylphosphine (PPh₃), imidazole, and elemental iodine (I₂) in dichloromethane. In this one-pot procedure, a reactive phosphonium iodide species is formed in situ, which then facilitates the Sₙ2 displacement of the activated hydroxyl group to yield Benzyl 3-iodoazetidine-1-carboxylate. The reaction is typically stirred overnight at room temperature to ensure complete conversion.

Table 2: Reagents for the Iodination of N-Cbz-3-hydroxyazetidine

| Reagent | Role | Molar Equivalents (Typical) |

|---|---|---|

| Benzyl 3-hydroxyazetidine-1-carboxylate | Substrate | 1.0 |

| Triphenylphosphine (PPh₃) | Activating Agent | 1.4 |

| Imidazole | Base/Catalyst | 1.4 |

| Iodine (I₂) | Iodine Source | 1.4 |

| Dichloromethane (CH₂Cl₂) | Solvent | - |

Besides the iodo-derivative, other halogenated precursors such as bromo- and chloro-azetidines are also valuable intermediates. Their synthesis from Benzyl 3-hydroxyazetidine-1-carboxylate follows standard organic transformations.

Benzyl 3-bromoazetidine-1-carboxylate: This compound can be prepared using conditions similar to the Appel reaction, but employing carbon tetrabromide (CBr₄) as the bromine source instead of iodine. wikipedia.org The reaction of the alcohol with triphenylphosphine and CBr₄ in a solvent like DCM effectively converts the hydroxyl group to a bromide. beilstein-journals.org

Benzyl 3-chloroazetidine-1-carboxylate: The chloro-analogue can be synthesized using several methods. The Appel reaction with carbon tetrachloride (CCl₄) and triphenylphosphine is a viable, though increasingly less common, route due to restrictions on CCl₄ use. wikipedia.org A more conventional method involves the use of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a base like pyridine. The reaction typically proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Introduction of the Nitro Functionality at the Azetidine C3 Position

The final key step is the installation of the nitro group at the C3 position of the azetidine ring. This is accomplished via a nucleophilic substitution reaction, where a suitable precursor bearing a good leaving group at C3 is treated with a nitrite salt.

The conversion of a C3-halogenated or C3-sulfonated azetidine to the desired 3-nitroazetidine (B1651686) is a classic example of nucleophilic aliphatic substitution. The Victor Meyer reaction, which involves the reaction of an alkyl halide with silver nitrite (AgNO₂), is a well-established method for forming nitroalkanes.

In this context, Benzyl 3-iodoazetidine-1-carboxylate or its bromo-analogue serves as an excellent substrate. The reaction with silver nitrite in an aprotic solvent like diethyl ether or acetonitrile proceeds via an Sₙ2 mechanism. The silver ion coordinates with the halide, facilitating its departure and allowing the nitrite ion to attack the electrophilic C3 carbon.

It is important to note that the nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack from either the nitrogen or an oxygen atom. Attack through the nitrogen atom leads to the desired nitro compound (R-NO₂), while attack through the oxygen atom results in the formation of an alkyl nitrite ester (R-ONO) as a byproduct. The use of silver nitrite is known to favor the formation of the nitroalkane over the nitrite ester, as the silver-nitrogen bond is more covalent, increasing the nucleophilicity of the nitrogen atom. Sodium nitrite in a polar aprotic solvent like DMF can also be used, though it may result in a higher proportion of the nitrite ester byproduct.

Table 3: Key Features of C3-Nitration Reaction

| Feature | Description |

|---|---|

| Reaction Type | Nucleophilic Substitution (Sₙ2) |

| Substrate | Benzyl 3-iodoazetidine-1-carboxylate (or other 3-halo/triflate precursor) |

| Nitrating Agent | Silver Nitrite (AgNO₂) |

| Key Product | Benzyl 3-nitroazetidine-1-carboxylate |

| Potential Byproduct | Benzyl 3-(nitrito)azetidine-1-carboxylate |

| Solvent | Acetonitrile, Diethyl Ether, or Dimethylformamide (DMF) |

Indirect Methodologies for Nitro Group Incorporation in Azetidines

Indirect methods for incorporating a nitro group into the azetidine scaffold typically involve the transformation of a pre-existing functional group or the construction of the ring from a nitro-containing precursor. These strategies offer milder reaction conditions and greater control over selectivity.

One prominent indirect route involves the use of a 3-(nitromethylene)azetidine intermediate. For instance, a synthetic strategy can be built upon the conjugate addition of a nucleophile to an N-protected 3-(nitromethylene)azetidine. researchgate.net This is followed by the reduction of the exocyclic double bond to furnish the 3-nitromethylazetidine derivative. A subsequent, separate reduction of the pendant nitro group can then be performed to yield an amino group, highlighting the versatility of the nitro moiety as a synthetic intermediate. researchgate.net For substrates that are sensitive to catalytic hydrogenation (e.g., using Raney Ni), a zinc-mediated reduction of the nitroalkane offers a viable alternative. researchgate.net

Another conceptual approach is the nitro-Mannich reaction, where a nitroalkane adds to an imine. nih.gov This reaction forms a new carbon-carbon bond and installs both a nitro group and an amino group in a vicinal relationship. nih.gov The resulting β-nitroamine can then undergo further transformations. The nitro group itself is a versatile functional handle that can be converted into an amine via reduction or a carbonyl group through the Nef reaction. nih.gov

The synthesis of azetidine nitrones from the reaction of nitroalkenes and ynamines also represents an indirect pathway, creating a four-membered heterocyclic core that contains a nitrogen-oxygen bond, which can be a precursor for further functionalization. researchgate.net

Protecting Group Strategy: The Benzyl Carbamate (Cbz) Group

The selection of an appropriate nitrogen-protecting group is paramount in azetidine chemistry. The benzyl carbamate (Cbz or Z group), introduced by Leonidas Zervas, is a widely used protecting group for amines due to its distinct stability and deprotection characteristics. total-synthesis.com

Formation of the N-Cbz Moiety

The N-Cbz moiety is typically formed by reacting the azetidine nitrogen with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate. The reaction releases hydrochloric acid, which is neutralized by a base, such as a carbonate or an organic amine. total-synthesis.com

Alternative reagents for introducing the Cbz group include dibenzyl dicarbonate (B1257347) (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can offer advantages depending on the specific substrate and desired reaction conditions. total-synthesis.com A general and regioselective procedure for the preparation of mono-N-Cbz aromatic amines has been developed, which proceeds in high yield without affecting other functional groups. missouri.eduorganic-chemistry.org

Table 1: Common Reagents for N-Cbz Protection

| Reagent | Common Name | Byproduct | Typical Conditions |

|---|---|---|---|

| C₆H₅CH₂OCOCl | Benzyl chloroformate (Cbz-Cl) | HCl | Aqueous base (Schotten-Baumann) or organic base |

| (C₆H₅CH₂OCO)₂O | Dibenzyl dicarbonate (Cbz₂O) | Benzyl alcohol, CO₂ | Organic solvent, often with a base |

Role of the Cbz Group in Enabling Subsequent Functionalization and Stability

The Cbz group is favored in multi-step synthesis for several key reasons. It is robust and stable under a wide range of conditions, including both acidic and basic environments, which allows for the manipulation of other functional groups within the molecule without premature deprotection. total-synthesis.com

A crucial feature of the Cbz group is its orthogonality to other common amine protecting groups like tert-butoxycarbonyl (Boc). total-synthesis.comljmu.ac.uk While the Boc group is labile to acid, the Cbz group is stable. This orthogonality is critical in complex syntheses, such as peptide chemistry, where sequential deprotection is required. ljmu.ac.uk For example, the Cbz group can be selectively removed in the presence of acid-labile side-chain protecting groups, enabling chemoselective functionalization at the azetidine nitrogen. ljmu.ac.uk

Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). total-synthesis.commissouri.edu This process involves the reductive cleavage of the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. The mildness of this deprotection method ensures that many other functional groups remain intact. missouri.edu

Comprehensive Synthesis Pathways and Optimization

The synthesis of this compound is a multi-step process that combines the strategies of nitrogen protection and nitro group incorporation.

Multi-step Reaction Sequences for this compound

A plausible synthetic pathway to this compound begins with a suitable azetidine precursor, such as 3-hydroxyazetidine.

Scheme 1: Proposed Synthetic Pathway

N-Protection: The synthesis starts with the protection of the nitrogen atom of a precursor like 3-hydroxyazetidine using benzyl chloroformate to form Benzyl 3-hydroxyazetidine-1-carboxylate. nih.gov

Oxidation: The hydroxyl group at the 3-position is then oxidized to a ketone, yielding Benzyl 3-oxoazetidine-1-carboxylate. This can be achieved using various standard oxidation reagents.

Nitration: The ketone can then be converted to the nitro group. This might proceed through an intermediate such as an oxime, followed by oxidation, or via other methods that transform a carbonyl group into a nitro group.

An alternative pathway could involve a substitution reaction. Starting from Benzyl 3-hydroxyazetidine-1-carboxylate, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a nitrite source (e.g., sodium nitrite) could then yield the target compound, this compound.

The compound itself has been cited as a reactant in a reductive C-N cross-coupling reaction with a boronic acid, indicating its availability as a synthetic building block. amazonaws.com

Table 2: Example Reaction Utilizing the Target Compound

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|

Considerations for Process Optimization and Scalability in Azetidine Synthesis

Scaling up the synthesis of complex molecules like this compound requires careful optimization of each synthetic step to ensure efficiency, safety, and cost-effectiveness. Key considerations include:

Reaction Conditions: Optimization of parameters such as solvent, temperature, catalyst loading, and reaction time is crucial for maximizing yield and minimizing side products. nih.govnih.gov For instance, in the cyclization step to form the azetidine ring, the choice of base and solvent can dramatically impact the yield. nih.gov

Purification: Minimizing the number of chromatographic purification steps is a key goal for scalability. nih.gov Developing reaction conditions that lead to clean product formation, allowing for simple extraction or crystallization, is highly desirable.

Flow Chemistry: Multi-step syntheses can be streamlined by using continuous flow processes. syrris.jp In a flow system, reagents are pumped through reactors containing immobilized catalysts or reagents, allowing for multiple synthetic steps to be linked into a continuous sequence. This approach can improve safety, reproducibility, and automation, while reducing reaction times. syrris.jp

Robustness: The chosen synthetic route should be robust and tolerant of a range of functional groups, especially if it is intended to be a general method for producing substituted azetidines. organic-chemistry.org This allows for the creation of a library of related compounds for further research.

Advanced Synthetic Approaches and Stereochemical Control in Nitroazetidine Systems

Catalytic Asymmetric Synthesis of Chiral Nitroazetidines

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules, offering efficient routes to enantiopure compounds. frontiersin.orgchiralpedia.com For nitroazetidines, these strategies are essential for accessing specific stereoisomers, which often exhibit distinct biological activities. researchgate.net

The aza-Henry reaction, also known as the nitro-Mannich reaction, is a powerful carbon-carbon bond-forming transformation that involves the addition of a nitroalkane to an imine. frontiersin.org This reaction is highly valuable for synthesizing β-nitroamines, which are versatile precursors to vicinal diamines and other important functionalities. frontiersin.orgresearchgate.net In the context of nitroazetidine synthesis, an asymmetric aza-Henry reaction using a 3-nitroazetidine (B1651686) donor provides a direct and efficient route to chiral adducts. nih.govnih.gov

This strategy has been successfully employed in the enantioselective synthesis of a potent GlyT1 inhibitor. unsw.edu.aufao.org The key step involves the reaction between an imine and a nitroazetidine, catalyzed by a chiral catalyst, to generate a product with high enantiomeric excess (ee). nih.govresearchgate.net The resulting β-nitroamine products are crucial synthons, as the nitro group can be readily transformed into other functional groups or removed entirely. frontiersin.orgfrontiersin.org

Chiral proton catalysis, a subset of Brønsted acid catalysis, has emerged as a powerful tool for controlling stereoselectivity in various organic reactions. nih.gov This approach utilizes a chiral molecule to control the protonation state and spatial orientation of reactants in a transition state. In the synthesis of chiral nitroazetidines, chiral proton catalysts have been instrumental in achieving high enantioselectivity in aza-Henry reactions. nih.govunsw.edu.au

A notable example involves the use of a bis(amidine) [BAM] based organocatalyst. nih.govresearchgate.net The triflic acid salt of a P-chiral bis(amidine) catalyst, (7-MeO)PBAM·HOTf, has proven highly effective in the addition of a 3-nitroazetidine donor to an N-Boc protected imine. researchgate.net This reaction proceeds with excellent enantioselection, delivering the key intermediate with up to 92% ee. nih.govnih.govfao.org The success of this catalyst highlights the efficacy of using well-defined chiral proton environments to induce asymmetry in the addition of secondary nitroalkanes to imines, a traditionally challenging transformation. nih.govresearchgate.net

| Catalyst | Temperature (°C) | Time | Enantiomeric Excess (ee) | Yield (%) |

| PBAM·HOTf | 23 | 70 min | 78% | - |

| PBAM·HOTf | -20 | 24 h | 86% | - |

| (7-MeO)PBAM·HOTf | - | - | 92% | >95% |

Data sourced from studies on the enantioselective synthesis of a GlyT1 inhibitor intermediate. nih.govresearchgate.net

Diastereoselective Synthesis of Highly Functionalized Benzyl (B1604629) 3-nitroazetidine-1-carboxylate Derivatives

Beyond controlling the absolute stereochemistry at a single center, the diastereoselective synthesis of azetidines with multiple stereogenic centers is a significant synthetic hurdle. nih.gov Creating highly functionalized derivatives of benzyl 3-nitroazetidine-1-carboxylate, where substituents are introduced at other positions on the ring, requires methods that can control the relative stereochemistry of the newly formed centers. The aza-Henry reaction is again a valuable tool, as it can create up to two new chiral centers simultaneously when both the nitroalkane and the imine are appropriately substituted. frontiersin.org

Addressing Synthetic Challenges in Stereoselective Functionalization of Azetidines

The synthesis of complex azetidines is fraught with challenges, making it an active area of research. dp.tech Compared to their five- and six-membered ring counterparts like pyrrolidines and piperidines, methods for the stereoselective synthesis of azetidines are less developed. nih.gov

Key challenges include:

Ring Strain: The inherent strain of the four-membered ring (approx. 25.4 kcal/mol) governs the reactivity of azetidines. While this strain can be harnessed for certain transformations, it can also lead to undesired side reactions or instability. rsc.org

Stereocontrol: Achieving high levels of both enantioselectivity and diastereoselectivity is difficult, especially when creating multiple stereocenters. The construction of 2,3-disubstituted azetidines is particularly challenging. nih.gov

Limited Methodologies: Multi-step ring synthesis strategies are often not suitable for creating diverse libraries of compounds. Furthermore, direct C–H functionalization to modify pre-formed azetidine (B1206935) rings has historically been limited in scope. rsc.orgdp.tech

Recent advances are beginning to address these issues through the development of novel catalytic systems and strain-release functionalization strategies, which allow for the direct and stereoselective modification of the azetidine core. rsc.orguni-muenchen.de These new methods are expanding the toolkit available to chemists for the rapid and modular synthesis of complex, optically active azetidine derivatives. dp.tech

Reactivity Profiles and Chemical Transformations of Benzyl 3 Nitroazetidine 1 Carboxylate

Transformations of the Nitro Moiety

The nitro group at the C3 position is a primary site for chemical modification, serving as a precursor to the synthetically versatile amino group and influencing the reactivity of the azetidine (B1206935) ring.

Reductive Transformations to Amino Azetidine Derivatives

The most fundamental transformation of the nitro group in Benzyl (B1604629) 3-nitroazetidine-1-carboxylate is its reduction to the corresponding primary amine, yielding Benzyl 3-aminoazetidine-1-carboxylate. This conversion is a critical step as it installs a nucleophilic amino group that can be used for a wide array of subsequent functionalizations. The reduction can be achieved through several standard methodologies, with catalytic hydrogenation being one of the most common and efficient.

This process typically involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni), under an atmosphere of hydrogen gas (H₂). The reaction is generally clean and proceeds in high yield, effectively converting the nitroalkane to an amine without affecting the Cbz protecting group or the azetidine ring.

| Reagents | Product | Typical Yield | Reference |

| H₂, Pd/C, solvent (e.g., MeOH, EtOH) | Benzyl 3-aminoazetidine-1-carboxylate | High | General knowledge |

| H₂, Raney Ni, solvent (e.g., MeOH) | Benzyl 3-aminoazetidine-1-carboxylate | High | researchgate.net |

| Fe or Zn, HCl, solvent (e.g., EtOH) | Benzyl 3-aminoazetidine-1-carboxylate | Good to High | General knowledge |

Subsequent Functionalization of the Nitro or Reduced Amino Group

The nitro group itself, being strongly electron-withdrawing, can activate the azetidine ring for certain transformations. However, its primary utility lies in its conversion to an amino group, which opens up extensive possibilities for further molecular elaboration.

Once Benzyl 3-aminoazetidine-1-carboxylate is synthesized, the primary amine at the C3 position can undergo a variety of reactions common to amines. These include, but are not limited to, acylation to form amides, sulfonylation to form sulfonamides, and alkylation to form secondary or tertiary amines. These reactions allow for the introduction of a wide range of substituents and the construction of more complex molecular architectures. For instance, the amino group can be used as a handle for peptide coupling or for introducing pharmacophoric elements in drug discovery programs. researchgate.net

| Starting Material | Reagent/Reaction Type | Product Class |

| Benzyl 3-aminoazetidine-1-carboxylate | Acyl Chloride / Carboxylic Acid (with coupling agent) | N-(1-(Benzyloxycarbonyl)azetidin-3-yl)amide |

| Benzyl 3-aminoazetidine-1-carboxylate | Sulfonyl Chloride | N-(1-(Benzyloxycarbonyl)azetidin-3-yl)sulfonamide |

| Benzyl 3-aminoazetidine-1-carboxylate | Alkyl Halide / Reductive Amination | N-Alkyl-N-(1-(Benzyloxycarbonyl)azetidin-3-yl)amine |

Reactions Involving the Azetidine Ring System

The inherent strain of the four-membered azetidine ring is a key driver of its unique reactivity, making it susceptible to reactions that are not readily observed in less strained five- or six-membered heterocycles. rsc.orgresearchwithrutgers.comrsc.org

Strain-Driven Reactivity of the Four-Membered Ring

Azetidine possesses a significant amount of ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively stable and unreactive pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring prone to reactions that lead to ring-opening, thereby relieving the strain. rsc.orgrsc.org This "strain-release" principle is a powerful tool in synthetic chemistry, allowing the azetidine scaffold to be used as a precursor for linear amine derivatives. nih.govunife.ituni-muenchen.de The reactivity can be triggered under appropriate conditions, offering a unique profile that combines manageable stability with controlled reactivity. rsc.orgresearchwithrutgers.comrsc.org

Nucleophilic Attack and Ring-Opening Transformations

The strain energy of the azetidine ring makes it susceptible to nucleophilic attack, leading to cleavage of the C-N bonds and ring-opening. magtech.com.cnbeilstein-journals.orguni-mainz.de For the reaction to proceed, the nitrogen atom is often activated, for instance, by quaternization to form an azetidinium ion, which possesses a much better leaving group. researchgate.netresearchgate.net The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. magtech.com.cn

In the case of azetidinium ions without substituents at the C2 and C4 positions, nucleophilic attack often occurs regioselectively at these positions (C2/C4) to yield γ-substituted propylamines. researchgate.net The presence of substituents on the ring can direct the nucleophile to a specific carbon. For example, in 2-aryl-substituted azetidinium salts, nucleophiles like halides can attack the C2 position, leading to the formation of tertiary alkyl halides. researchgate.net

| Substrate | Nucleophile | Ring-Opening Outcome | Controlling Factors |

| Azetidinium Salt | Halides (e.g., F⁻, Cl⁻) | Regioselective opening at C2 or C4 | Electronic effects, steric hindrance magtech.com.cnresearchgate.netresearchgate.net |

| Azetidinium Salt | Nitrogen Nucleophiles (e.g., Azide, Amines) | Formation of 1,3-diamines | Substituent pattern on the ring researchgate.net |

| Azetidinium Salt | Oxygen Nucleophiles (e.g., Acetate, Alkoxides) | Formation of 3-amino alcohols or ethers | Substituent pattern on the ring researchgate.net |

Regioselective Functionalization at Other Ring Positions

While many reactions focus on the C3 position or involve ring-opening, modern synthetic methods have enabled the regioselective functionalization of other positions on the azetidine ring, namely C2 and C4. These methods often rely on the directed deprotonation (lithiation) of a C-H bond followed by trapping with an electrophile. beilstein-journals.org

The N-Cbz (or more commonly, the N-Boc) group can direct a strong base, such as sec-butyllithium, to deprotonate an adjacent C-H bond at the C2 or C4 position. beilstein-journals.org The resulting organolithium intermediate can then react with a variety of electrophiles, allowing for the introduction of alkyl, aryl, or other functional groups. Palladium-catalyzed C-H activation is another powerful strategy for the functionalization of saturated heterocycles, including N-protected azetidines, enabling the formation of C-C or C-heteroatom bonds at specific ring positions. rsc.orgnih.gov These advanced techniques provide access to a wide range of densely functionalized azetidines that would be difficult to synthesize through other means. rsc.org

Selective Cleavage and Interconversion of the Benzyl Carbamate (B1207046) Protecting Group

The benzyl carbamate (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis due to its general stability under various reaction conditions and the multiple methods available for its removal. total-synthesis.comresearchgate.net In the context of Benzyl 3-nitroazetidine-1-carboxylate, the selective cleavage of the Cbz group is critical for the further functionalization of the azetidine nitrogen. However, the presence of the nitro group at the 3-position of the azetidine ring introduces a significant challenge, as many deprotection conditions can also affect the nitro functionality.

The primary methods for the cleavage of the Cbz group involve hydrogenolysis and acid-mediated hydrolysis. total-synthesis.comtdcommons.org The choice of method must be carefully considered to ensure the integrity of the nitro group and the azetidine ring.

Hydrogenolysis

Catalytic hydrogenolysis is the most common and generally mildest method for Cbz group removal. acsgcipr.org The reaction typically involves a palladium catalyst, often on a carbon support (Pd/C), and a source of hydrogen. chemrxiv.org The process cleaves the benzylic C-O bond, releasing the unprotected amine, toluene, and carbon dioxide. total-synthesis.com

While highly effective for many substrates, standard hydrogenolysis conditions (e.g., H₂ gas, Pd/C) are often incompatible with nitro groups, which are readily reduced to amines under these conditions. To achieve selective deprotection of this compound, alternative hydrogen sources in catalytic transfer hydrogenation (CTH) may offer a viable pathway. researchgate.net Reagents such as ammonium (B1175870) formate, when used with a Pd/C catalyst, can sometimes provide greater selectivity. researchgate.net The efficiency and selectivity of CTH can be influenced by the solvent, temperature, and specific catalyst used.

Acid-Catalyzed Cleavage

Acid-mediated deprotection offers a metal-free alternative to hydrogenolysis. tdcommons.org Strong acids, such as hydrogen bromide (HBr) in acetic acid or various concentrations of hydrochloric acid (HCl) in organic solvents, can effectively cleave the Cbz group. total-synthesis.comtdcommons.org The mechanism involves protonation of the carbamate followed by nucleophilic attack (e.g., by a bromide ion) or unimolecular decomposition to release the amine.

This method avoids the issue of nitro group reduction. However, the stability of the strained azetidine ring and the nitro group itself under strongly acidic conditions must be considered. Careful optimization of the acid reagent, solvent, and temperature is necessary to prevent undesired side reactions or degradation of the core structure. Acid-based strategies are often scalable and avoid the cost and safety concerns associated with palladium catalysts and hydrogen gas. tdcommons.org

Other Cleavage Methods

Beyond hydrogenolysis and strong acids, other reagents have been developed for Cbz cleavage, which may offer enhanced chemoselectivity.

Lewis Acids: Combinations of a hard Lewis acid and a soft nucleophile can effect Cbz cleavage. researchgate.net For instance, aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to deprotect N-Cbz groups while tolerating reducible functionalities. organic-chemistry.org

Nucleophilic Cleavage: Certain nucleophilic systems can deprotect carbamates. A method using 2-mercaptoethanol (B42355) with potassium phosphate (B84403) in N,N-dimethylacetamide has been reported for the cleavage of Cbz groups and may be compatible with sensitive functionalities. organic-chemistry.orgorganic-chemistry.org

Photocleavage: While less common for the standard Cbz group, derivatives containing nitrobenzyl moieties, such as the 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (Nvoc) group, are designed for photochemical removal. thieme-connect.de This method offers orthogonality but requires a specifically modified protecting group.

Interconversion of the Benzyl Carbamate Group

Direct interconversion of the N-Cbz group on the azetidine ring into other carbamates or ureas without a deprotection-reprotection sequence is not a commonly reported transformation. Typically, the Cbz group is first removed to yield the free secondary amine, which is then reacted with a suitable electrophile (e.g., another chloroformate or an isocyanate) to form the desired new carbamate or urea. For example, after deprotection, the resulting 3-nitroazetidine (B1651686) could be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the N-Boc protected analogue.

The following tables summarize representative conditions for the cleavage of benzyl carbamates, with considerations for their applicability to this compound.

Table 1: Hydrogenolysis Methods for Cbz-Group Cleavage

| Method | Catalyst/Reagents | Solvent | Conditions | Compatibility with Nitro Group | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | Methanol, Ethanol, Ethyl Acetate | RT, 1 atm | Low (Nitro group is readily reduced) | total-synthesis.com |

| Catalytic Transfer Hydrogenation (CTH) | Ammonium Formate, Pd/C | Methanol | Reflux | Potentially moderate; requires careful optimization to achieve selectivity. | researchgate.net |

| CTH with Triethylsilane | Triethylsilane, Pd/C | Methanol | Mild, neutral conditions | Moderate; may offer better selectivity than H₂ gas. | organic-chemistry.org |

Table 2: Acid-Mediated Methods for Cbz-Group Cleavage

| Reagent | Solvent | Conditions | Advantages | Potential Issues | Reference |

|---|---|---|---|---|---|

| HBr in Acetic Acid | Acetic Acid | RT | Effective and common | Harsh conditions, potential azetidine ring instability | total-synthesis.com |

| Isopropanol Hydrochloride (IPA·HCl) | Isopropanol | Elevated Temp (e.g., 65-75°C) | Metal-free, scalable | Requires heating, substrate stability must be confirmed | tdcommons.org |

| AlCl₃ in HFIP | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | RT | High functional group tolerance, avoids nitro reduction | Stoichiometric Lewis acid required | organic-chemistry.org |

Application of Benzyl 3 Nitroazetidine 1 Carboxylate As a Versatile Synthetic Building Block

A Gateway to Complex Organic Molecules

Benzyl (B1604629) 3-nitroazetidine-1-carboxylate serves as a valuable precursor in the synthesis of intricate organic structures. The inherent ring strain of the azetidine (B1206935) core and the chemical reactivity of the nitro functionality provide a dual platform for molecular elaboration.

Crafting Nitrogen-Containing Heterocycles and Ring Systems

The azetidine ring system is a recurring motif in a multitude of bioactive compounds. The utilization of benzyl 3-nitroazetidine-1-carboxylate allows for its direct incorporation into more complex heterocyclic frameworks. For instance, the nitro group can be reduced to an amine, which then serves as a handle for the construction of fused or spirocyclic ring systems. This approach has been instrumental in the synthesis of bicyclic azetidines with potential therapeutic applications, such as in the development of antimalarial agents. nih.govacs.org The synthesis of such bicyclic structures often involves an initial functionalization of the azetidine ring, followed by an intramolecular cyclization reaction to form the second ring.

A Scaffold for Tailored Azetidine Derivatives

The structure of this compound is primed for diversification, acting as a scaffold to generate a wide array of azetidine derivatives with modifiable functional handles. The nitro group is a key functional handle that can be readily converted into other functionalities. For example, reduction of the nitro group to an amine provides a nucleophilic center that can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles.

Furthermore, the benzyl carbamate (B1207046) protecting group on the azetidine nitrogen can be removed and replaced with other substituents, adding another layer of diversity. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) in drug discovery programs. The ability to introduce a variety of functional groups onto the azetidine core makes this compound a valuable starting point for creating libraries of compounds with diverse physicochemical properties.

Fueling Scaffold Diversification and Chemical Library Generation

The adaptability of this compound makes it an ideal starting point for scaffold diversification and the generation of chemical libraries for high-throughput screening. By systematically modifying the functional groups on the azetidine ring, vast collections of related but structurally distinct molecules can be synthesized. This diversity-oriented synthesis approach is crucial for exploring new chemical space and identifying novel bioactive compounds. nih.govoregonstate.edubroadinstitute.org

The generation of these libraries often employs parallel synthesis techniques, where different building blocks are combined with the azetidine scaffold in a combinatorial fashion. This allows for the rapid production of a large number of compounds for biological evaluation. The resulting libraries of azetidine-based compounds can be screened against a variety of biological targets to identify new drug leads.

A Key Player in Fragment-Based Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach involves screening small, low-molecular-weight fragments for binding to a biological target. Once a binding fragment is identified, it can be elaborated into a more potent lead compound.

The this compound scaffold, and its derivatives, are well-suited for the design of fragment libraries. The small, rigid azetidine core provides a defined three-dimensional shape that can effectively probe the binding pockets of proteins. The ability to introduce a variety of functional groups allows for the creation of a diverse set of fragments with different physicochemical properties.

The general workflow for utilizing this scaffold in FBDD would involve:

Fragment Library Design: Creating a library of diverse azetidine-based fragments derived from this compound.

Fragment Screening: Screening this library against a specific biological target to identify initial hits.

Hit-to-Lead Optimization: Utilizing synthetic strategies to "grow" or "link" the initial fragment hits to increase their potency and drug-like properties.

The table below illustrates the potential for diversification starting from this compound:

| Starting Material | Key Transformation | Resulting Functional Group | Potential for Further Diversification |

| This compound | Reduction of nitro group | Amine | Acylation, alkylation, sulfonylation, heterocycle formation |

| Benzyl 3-aminoazetidine-1-carboxylate | Deprotection of amine | Primary amine | Reaction with various electrophiles |

| Benzyl 3-aminoazetidine-1-carboxylate | Reaction with aldehydes/ketones | Imines/enamines | Cycloaddition reactions, reduction to secondary amines |

| This compound | Modification of the N-protecting group | Various N-substituents | Introduction of different functionalities at the nitrogen atom |

Mechanistic Investigations and Computational Studies Pertaining to Benzyl 3 Nitroazetidine 1 Carboxylate Chemistry

Elucidation of Reaction Pathways for Key Synthetic Steps

The synthesis of benzyl (B1604629) 3-nitroazetidine-1-carboxylate typically involves the introduction of a nitro group onto a pre-formed N-protected azetidine (B1206935) ring. While specific mechanistic studies for this exact compound are not extensively detailed in the provided literature, the reaction pathways can be inferred from the synthesis of related nitro- and substituted azetidines.

A plausible synthetic route starts from a corresponding 3-hydroxyazetidine precursor, namely benzyl 3-hydroxyazetidine-1-carboxylate. The conversion of the hydroxyl group to a nitro group can be achieved through a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with a nitrite source.

Step 1: Activation of the Hydroxyl Group

The hydroxyl group is a poor leaving group and requires conversion to a better one, such as a tosylate or mesylate. The reaction of benzyl 3-hydroxyazetidine-1-carboxylate with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine yields the corresponding 3-tosyloxy or 3-mesyloxy derivative.

Step 2: Nucleophilic Substitution

The resulting benzyl 3-(tosyloxy)azetidine-1-carboxylate or its mesyl analogue can then undergo nucleophilic substitution with a nitrite salt, such as sodium nitrite (NaNO₂), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction likely proceeds via an Sₙ2 mechanism, involving the backside attack of the nitrite ion at the C-3 position of the azetidine ring, leading to the inversion of stereochemistry if the starting material is chiral.

An alternative pathway for the synthesis of related compounds, such as 1,3,3-trinitroazetidine (TNAZ), involves oxidative nitration, which suggests that direct nitration methods could also be explored for the synthesis of benzyl 3-nitroazetidine-1-carboxylate, although this might lead to different substitution patterns. researchgate.net

Understanding the Influence of Substituents on Azetidine Reactivity

The reactivity of the azetidine ring is significantly influenced by the nature of its substituents, particularly the N-benzyl carboxylate (N-Cbz) and the C-3 nitro groups. The inherent ring strain of the four-membered azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions. rsc.org

The N-Benzyl Carboxylate (N-Cbz) Group:

The N-Cbz group is an electron-withdrawing group that can influence the reactivity of the azetidine ring in several ways:

Stabilization of Intermediates: In reactions involving the C-3 position, the N-Cbz group can stabilize the formation of cationic intermediates. For instance, in the synthesis of 3-aryl-3-sulfanyl azetidines from N-Cbz azetidinols, the reaction is proposed to proceed via an azetidine carbocation, with the N-Cbz group being a requirement for good reactivity. nih.gov

Modification of Nucleophilicity: The electron-withdrawing nature of the Cbz group reduces the nucleophilicity of the nitrogen atom, which can prevent unwanted side reactions at the nitrogen.

The C-3 Nitro Group:

The nitro group at the C-3 position is a strong electron-withdrawing group and has a profound effect on the reactivity of the azetidine ring:

Activation towards Nucleophilic Attack: The nitro group activates the C-3 position towards nucleophilic attack, although direct substitution at this position would be on an already substituted carbon.

Increased Acidity of C-H Bonds: The nitro group increases the acidity of the protons on the carbon to which it is attached, which can be relevant in base-catalyzed reactions.

Influence on Ring Stability: The presence of multiple nitro groups, as seen in TNAZ, can lead to high energy materials. While this compound is not as highly nitrated, the nitro group still contributes to its energetic properties.

Computational Modeling of Reaction Energetics and Transition States

Methodologies:

Density Functional Theory (DFT): DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed to determine the geometric and electronic structures of nitro-containing compounds. researchgate.net These calculations can be used to find the most stable conformers and to analyze the electronic properties, such as charge distribution and molecular orbitals.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of azetidine derivatives with their reactivity or biological activity. nih.gov Descriptors such as steric, electrostatic, and hydrophobic fields can be used to build these models.

Transition State Theory: Computational methods can be used to locate and characterize the transition states of key reaction steps, such as the nucleophilic substitution to introduce the nitro group. This allows for the calculation of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism.

Application to this compound:

For this compound, computational modeling could be used to:

Determine the most stable conformation of the molecule.

Calculate the bond dissociation energies to assess thermal stability.

Model the reaction pathway for its synthesis, including the structures and energies of reactants, transition states, and products for the nucleophilic substitution step.

Investigate the electronic effects of the N-Cbz and C-3 nitro substituents on the azetidine ring strain and reactivity.

Below is a hypothetical data table illustrating the type of information that could be obtained from DFT calculations on substituted azetidines, comparing the parent N-Cbz-azetidine with the 3-hydroxy and 3-nitro derivatives.

| Compound | Ring Strain Energy (kcal/mol) | C-N Bond Length (Å) | C-NO₂ Bond Length (Å) |

| Benzyl azetidine-1-carboxylate | 25.8 | 1.485 | N/A |

| Benzyl 3-hydroxyazetidine-1-carboxylate | 26.1 | 1.488 | N/A |

| This compound | 26.5 | 1.492 | 1.475 |

This is a hypothetical table for illustrative purposes, as specific computational data for these exact compounds were not found in the search results.

Such computational studies would provide valuable insights into the fundamental chemistry of this compound and guide the design of new synthetic routes and applications for this class of compounds.

Future Research Avenues and Emerging Trends in Benzyl 3 Nitroazetidine 1 Carboxylate Research

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of densely functionalized azetidines, such as Benzyl (B1604629) 3-nitroazetidine-1-carboxylate, has traditionally been challenging. However, recent advancements in synthetic chemistry are paving the way for more efficient and environmentally benign production methods.

Photochemical Strategies: A notable emerging trend is the use of photochemical reactions. For instance, visible-light-mediated aza Paternò–Büchi reactions have been reported as a scalable and efficient method for constructing the azetidine (B1206935) core. guidechem.com This approach offers a milder alternative to traditional thermal methods, often leading to improved yields and reduced side products.

Flow Chemistry: Continuous flow synthesis is another promising avenue being explored for the production of nitro compounds. acs.org Flow chemistry provides enhanced safety, particularly when dealing with energetic materials, and allows for precise control over reaction parameters, leading to higher reproducibility and scalability. acs.org The application of flow technology to the synthesis of Benzyl 3-nitroazetidine-1-carboxylate could significantly improve its manufacturing process.

Biocatalysis: The principles of green chemistry are also being applied to the synthesis of related structures. While not yet reported for this compound itself, biocatalytic methods are being developed for the synthesis of chiral amines from nitro precursors. acs.org This suggests a potential future direction for the enantioselective synthesis of derivatives of the title compound.

| Synthetic Methodology | Key Advantages | Potential Application to this compound |

| Photochemical Synthesis | Mild reaction conditions, high efficiency, scalability. | Direct construction of the nitroazetidine ring system. |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability. | Safer and more efficient nitration and cyclization steps. |

| Biocatalysis | High enantioselectivity, environmentally friendly. | Enantioselective synthesis of chiral derivatives. |

Exploration of Novel Reactivity Patterns and Catalytic Approaches

The unique structural features of this compound, namely the strained four-membered ring and the electron-withdrawing nitro group, give rise to a rich and largely unexplored reactivity profile.

Ring-Opening Reactions: The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions. nih.gov The presence of the nitro group at the C3 position is expected to activate the ring, making it more susceptible to nucleophilic attack. Future research will likely focus on regioselective ring-opening reactions to generate novel and synthetically useful acyclic structures.

Cycloaddition Reactions: The azetidine ring can also participate in cycloaddition reactions. While specific examples involving this compound are yet to be reported, the broader class of azetidines has been shown to undergo various cycloaddition processes. researchgate.net The nitro group could influence the dienophilic or dipolarophilic character of the molecule, opening up new avenues for constructing complex polycyclic systems.

Catalytic Functionalization: The development of novel catalytic methods to functionalize the azetidine ring is a key area of interest. This includes C-H activation and the introduction of new substituents at various positions on the ring. Such transformations would significantly expand the synthetic utility of this compound as a versatile scaffold.

Integration into Advanced Synthetic Strategies for Complex Molecular Architectures

The potential of this compound as a building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, is a major driving force for current research.

Medicinal Chemistry: Azetidine-containing compounds have shown significant promise as pharmaceutical leads due to their unique conformational properties. acs.org The nitro group in this compound can serve as a versatile handle for further functionalization or as a precursor to an amino group, which is a common feature in many bioactive molecules. acs.org Its incorporation into drug discovery programs could lead to the development of novel therapeutic agents. For example, the related compound 1,3,3-trinitroazetidine has been investigated for its energetic properties and as a precursor to other functionalized azetidines. nih.govdtic.mil

Materials Science: Nitro-containing compounds are well-known for their energetic properties. nih.gov While the primary interest in this compound may not be as an explosive, its derivatives could find applications as high-energy density materials or as precursors to stable, nitrogen-rich polymers.

Diversity-Oriented Synthesis: The ability to selectively manipulate the azetidine ring and the nitro group makes this compound an attractive scaffold for diversity-oriented synthesis. By systematically exploring its reactivity, libraries of novel compounds with diverse and complex architectures can be generated for high-throughput screening in various applications.

| Application Area | Synthetic Utility of this compound |

| Medicinal Chemistry | As a scaffold for novel drug candidates; precursor to amino-azetidines. |

| Materials Science | Precursor to energetic materials and nitrogen-rich polymers. |

| Diversity-Oriented Synthesis | Versatile building block for generating libraries of complex molecules. |

Q & A

Q. What are the common synthetic routes for preparing benzyl 3-nitroazetidine-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

- Route 1 : Nitro group introduction via nitration of azetidine precursors, followed by carbamate protection using benzyl chloroformate. Key parameters include temperature control (0–5°C for nitration) and stoichiometric ratios (e.g., 1:1.2 azetidine:benzyl chloroformate) .

- Route 2 : Functionalization of pre-protected azetidine derivatives, such as benzyl 3-hydroxyazetidine-1-carboxylate, via nitro substitution. Catalytic systems (e.g., cerium-based catalysts) may enhance efficiency .

- Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst loading). For example, acetonitrile improves nitro-group stability compared to THF .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the nitro group and carbamate protection. Key signals: benzyl aromatic protons (δ 7.2–7.4 ppm), azetidine CH groups (δ 3.5–4.0 ppm) .

- X-ray Crystallography : For unambiguous structural confirmation. SHELX software (v. 2018+) refines crystal structures, resolving bond-length ambiguities in strained azetidine rings .

- IR Spectroscopy : Nitro group absorption at ~1520 cm and carbonyl (C=O) at ~1700 cm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitro-azetidine derivatives?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and mass spectrometry. For example, discrepancies in nitro-group positioning can be resolved via NOESY NMR or X-ray diffraction .

- Computational Modeling : Density Functional Theory (DFT) predicts vibrational frequencies (IR) and chemical shifts (NMR) to align with experimental data .

- Software Tools : ORTEP-III graphical interface visualizes crystallographic data, aiding in stereochemical assignments .

Q. What strategies are effective for optimizing enantioselective synthesis of nitro-azetidine derivatives?

Methodological Answer:

- Chiral Catalysts : Use enantiopure ligands (e.g., BINAP) with palladium catalysts to control stereochemistry during nitro-group introduction.

- Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to isolate desired enantiomers .

- Dynamic Kinetic Modeling : Apply Michaelis-Menten kinetics to predict enantiomeric excess under varying temperatures .

Q. How does the nitro group influence the stability of this compound under different storage conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition >150°C. Store at –20°C under inert gas (N/Ar) to prevent nitro-group reduction .

- pH Sensitivity : Nitro groups hydrolyze in strong acidic/basic conditions (pH <2 or >10). Use buffered solvents (pH 6–8) for long-term storage .

- Light Exposure : UV-Vis studies indicate photodegradation at λ >300 nm. Use amber vials for light-sensitive samples .

Q. What computational methods are suitable for studying the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to predict regioselectivity in ring-opening reactions. Focus on nitro-group electron-withdrawing effects .

- Molecular Dynamics (MD) : Analyze solvent effects (e.g., DMSO vs. MeOH) on reaction pathways using GROMACS .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacophore design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.